1-Cyclobutyl-5-ethynyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-5-ethynyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family It is characterized by a cyclobutyl group attached to the first carbon and an ethynyl group attached to the fifth carbon of the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-Cyclobutyl-5-ethynyl-1H-pyrazole typically involves a series of organic reactions. One common method includes the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton under mild conditions with wide group tolerance . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Cyclobutyl-5-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-5-ethynyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Cyclobutyl-5-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutyl-5-ethynyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
- 1-Cyclobutyl-1H-pyrazole-5-carboxylic acid
- 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde
- 3 (5)-Aminopyrazoles
These compounds share the pyrazole core but differ in their substituents, which can lead to variations in their chemical and biological properties
Eigenschaften
Molekularformel |
C9H10N2 |
---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
1-cyclobutyl-5-ethynylpyrazole |
InChI |
InChI=1S/C9H10N2/c1-2-8-6-7-10-11(8)9-4-3-5-9/h1,6-7,9H,3-5H2 |
InChI-Schlüssel |
LKAJMLJFPUYKQV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=NN1C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.